molecular formula C22H32O2Si B2504320 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol CAS No. 439693-30-8

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol

Cat. No.: B2504320
CAS No.: 439693-30-8
M. Wt: 356.581
InChI Key: DASDLTDKOPBSIO-UHFFFAOYSA-N
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Description

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is a silyl-protected alcohol featuring a tert-butyldiphenylsilyl (TBDPS) group. This compound is structurally characterized by:

  • A TBDPS ether at the C4 position, providing steric bulk and enhanced stability against hydrolysis compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS) .
  • 2,2-Dimethyl substituents on the butanol backbone, which increase steric hindrance and influence solubility and reactivity .
  • A primary alcohol at C1, which can participate in further synthetic modifications (e.g., oxidation, esterification).

The TBDPS group is widely used in organic synthesis for temporary protection of hydroxyl groups due to its resistance to acidic and basic conditions, requiring strong fluoride sources (e.g., TBAF) for deprotection .

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2Si/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-17-16-22(4,5)18-23/h6-15,23H,16-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASDLTDKOPBSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol typically involves the reaction of 2,2-dimethylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,2-dimethylbutan-1-ol+TBDPS-Cl4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol\text{2,2-dimethylbutan-1-ol} + \text{TBDPS-Cl} \rightarrow \text{4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol} 2,2-dimethylbutan-1-ol+TBDPS-Cl→4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of packed-bed reactors with immobilized enzymes can also be employed for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

Synthesis Applications

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is primarily utilized as a protecting group in organic synthesis, particularly in the synthesis of complex organic molecules. Its bulky silyl ether structure provides steric hindrance that helps to selectively protect alcohols during multi-step syntheses.

Case Study: Organic Synthesis

A notable application is its use in the synthesis of statins, where it serves as an intermediate. Statins are critical in the treatment of hypercholesterolemia, and the synthesis often involves multiple steps where protecting groups like 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol are essential for maintaining the integrity of reactive functional groups during chemical transformations .

Pharmaceutical Applications

The compound has been evaluated for its potential in drug formulation. Its ability to stabilize reactive intermediates makes it valuable in the pharmaceutical industry, particularly in the development of new therapeutic agents.

Case Study: Drug Development

In a study focused on synthesizing novel antihypertensive agents, 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol was employed to protect hydroxyl groups during the formation of more complex structures. This application highlights its role in enhancing yield and purity in drug synthesis .

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical structure offers properties that can enhance the performance and durability of these materials.

The compound's synthesis can be aligned with green chemistry principles, emphasizing sustainable practices and reduced environmental impact. Research into more eco-friendly synthetic routes using 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol has been conducted to minimize waste and energy consumption during its production .

Case Study: Eco-Friendly Synthesis

A recent study demonstrated a novel synthetic pathway for producing this compound that reduced solvent use and improved overall reaction efficiency. This aligns with current trends toward sustainability in chemical manufacturing .

Mechanism of Action

The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and electronic effects that stabilize the protected alcohol under acidic and basic conditions. This stability allows for selective reactions to occur on other functional groups without affecting the protected hydroxyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Differences in Silyl Protecting Groups

The choice of silyl group significantly impacts reactivity and stability:

Compound Name Silyl Group Key Features Stability Toward Hydrolysis Deprotection Conditions
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol TBDPS (C₆H₅)₂Si(C(CH₃)₃) High steric bulk; aromatic π-system enhances stability High TBAF, HF-pyridine
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol (26p) TBDMS (CH₃)₂Si(C(CH₃)₃) Moderate steric bulk; faster deprotection Moderate Mild acids, TBAF
4-(tert-Butyldimethylsilanyloxy)butan-1-ol (118) TBDMS Linear chain; lower steric hindrance Low Acetic acid, TBAF

Key Observations :

  • TBDPS vs. TBDMS : The TBDPS group’s diphenyl substituents provide superior stability in multi-step syntheses, as seen in macrocyclization reactions . However, TBDMS-protected analogs like 26p are more practical for short-term protection due to easier deprotection .
  • Steric Effects : The 2,2-dimethyl substituents in the target compound reduce nucleophilic reactivity at the primary alcohol compared to linear analogs like 118 .

Key Observations :

  • Yield Trends : TBDMS-protected compounds (e.g., 26p) often achieve higher yields (~90%) due to faster reaction kinetics and reduced steric constraints compared to TBDPS analogs .
  • Functional Group Tolerance : The TBDPS group’s stability allows its retention during harsh reactions (e.g., ene–yne cross-coupling), as demonstrated in .

Physicochemical Properties

NMR Spectral Data
  • Target Compound : Expected aromatic proton signals (δ 7.2–7.5 ppm for diphenyl groups), with tert-butyl (δ 0.90 ppm) and dimethyl (δ 1.24 ppm) resonances .
  • TBDMS Analogs : Lack aromatic signals; TBDMS methyl groups appear at δ 0.09–0.10 ppm .
Solubility and Stability
  • TBDPS Derivatives: Highly hydrophobic due to diphenyl groups; soluble in nonpolar solvents (e.g., hexane, DCM) .
  • TBDMS Derivatives : Improved solubility in polar aprotic solvents (e.g., THF, DMF) .

Biological Activity

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol, commonly referred to as TBDMS ether, is a silane compound that serves as a protecting group in organic synthesis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and drug development. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C22H32O2Si
  • Molecular Weight : 356.57 g/mol
  • CAS Number : 439693-30-8
  • LogP : 3.97 (indicating moderate lipophilicity)

TBDMS ethers are primarily used as protective groups for alcohols in organic synthesis. They are stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection in multi-step syntheses. This property is crucial for synthesizing complex molecules, including pharmaceuticals.

Antimicrobial Properties

Recent studies have indicated that TBDMS ethers exhibit antimicrobial activity. For instance, a study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Cytotoxicity and Cell Proliferation

Research has also explored the cytotoxic effects of TBDMS ether derivatives on cancer cell lines. In vitro assays revealed that certain derivatives could inhibit cell proliferation by inducing apoptosis in malignant cells. The IC50 values varied significantly across different cancer types, indicating a selective toxicity profile.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of TBDMS ether derivatives on human breast cancer cells.
    • Findings : The study reported an IC50 value of 25 µM for one derivative, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the efficacy of TBDMS ethers against Gram-positive and Gram-negative bacteria.
    • Results : Compounds demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity Summary

PropertyValue/Description
Antimicrobial ActivityEffective against S. aureus (MIC: 10 µg/mL)
Cytotoxicity (IC50)25 µM against breast cancer cells
MechanismDisruption of cell membranes

Q & A

Q. What computational tools predict the reactivity of TBDPS-protected intermediates in catalytic systems?

  • Molecular docking (e.g., AutoDock) and DFT calculations (e.g., Gaussian) model steric interactions between the TBDPS group and catalytic sites. These tools guide rational design of substrates for asymmetric catalysis or enzyme-mediated reactions .

Data Gaps and Future Directions

Q. Why are biological activity studies limited for TBDPS-protected alcohols, and how can this gap be addressed?

  • The TBDPS group is primarily a synthetic intermediate, not a therapeutic agent. However, its derivatives (e.g., prodrugs) can be screened for bioactivity using high-throughput assays. Structural analogs with known pharmacological profiles (e.g., nucleoside analogs in ) provide leads for activity prediction .

Q. What role does the TBDPS group play in stabilizing transition states in enantioselective reactions?

  • The bulky silyl group can induce conformational rigidity, favoring specific transition states. Kinetic resolution studies (e.g., using chiral HPLC) and X-ray crystallography of intermediates clarify these effects .

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